molecular formula C23H18Cl2N2O3S B2820503 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole CAS No. 477711-59-4

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2820503
CAS No.: 477711-59-4
M. Wt: 473.37
InChI Key: DRPJAMYUSYHFER-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a 4-[(2,4-dichlorobenzyl)oxy]phenyl substituent at position 3 and a 4-methylphenylsulfonyl group at position 1. The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, is modified to enhance pharmacological and physicochemical properties. Its molecular formula is C24H19Cl2N2O3S, with a molar mass of 495.39 g/mol.

Properties

IUPAC Name

3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(4-methylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O3S/c1-16-2-10-21(11-3-16)31(28,29)27-13-12-23(26-27)17-5-8-20(9-6-17)30-15-18-4-7-19(24)14-22(18)25/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPJAMYUSYHFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole, a synthetic organic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its structure, synthesis, and biological properties, particularly focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H18Cl2N2O2, with a molecular weight of 437.32 g/mol. It features a pyrazole core substituted with both a dichlorobenzyl ether and a methylphenyl sulfonyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC24H18Cl2N2O2
Molecular Weight437.32 g/mol
Boiling Point622.7 ± 65.0 °C
Density1.27 ± 0.1 g/cm³
pKa-1.73 ± 0.12

Biological Activity

Research indicates that pyrazole derivatives exhibit significant pharmacological effects, including antitumor , anti-inflammatory , and antimicrobial activities. The specific compound has been studied for its potential in these areas.

Antitumor Activity

Several studies have highlighted the antitumor properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines:

  • MCF-7 and MDA-MB-231 Cell Lines : Research involving pyrazoles showed promising cytotoxic effects against breast cancer cells when combined with traditional chemotherapy agents like doxorubicin .
  • Mechanism of Action : The antitumor activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as BRAF(V600E) and EGFR pathways .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response:

  • In vitro Studies : Some pyrazole compounds have shown effectiveness in reducing pro-inflammatory cytokines in cultured cells .

Antimicrobial Activity

The antimicrobial potential of pyrazoles is well-documented:

  • Fungal Inhibition : Specific pyrazole derivatives have demonstrated antifungal activity against various pathogens, with IC50 values indicating effective concentrations for inhibition .
  • Bacterial Inhibition : Research has also indicated that certain pyrazoles possess antibacterial properties, making them candidates for further development as antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231), a series of pyrazole derivatives were evaluated for their cytotoxic effects. The findings revealed that specific compounds not only inhibited cell growth but also induced apoptosis when combined with doxorubicin, suggesting a synergistic effect that could enhance therapeutic outcomes .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of pyrazoles indicated that these compounds could effectively reduce inflammation markers in vitro. The study focused on the inhibition of COX enzymes and demonstrated that certain derivatives could significantly lower levels of prostaglandins associated with inflammation .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. Pyrazole compounds have been widely studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in the inflammatory process.

  • Mechanism of Action : The anti-inflammatory activity is primarily attributed to the inhibition of COX-II, leading to reduced production of prostaglandins, which are mediators of inflammation . Studies have shown that derivatives similar to this compound demonstrate selective COX-II inhibition with minimal ulcerogenic side effects.
  • Case Studies :
    • A study by Bekhit et al. reported a series of pyrazole derivatives that exhibited potent COX-II inhibitory activity in vitro and in vivo, suggesting a promising therapeutic profile for inflammatory diseases .
    • Another investigation highlighted the development of novel pyrazole analogues that showed significant anti-inflammatory effects comparable to established drugs like Celecoxib .

Anticancer Activity

The compound's structural features suggest potential anticancer applications as well. Pyrazole derivatives have been recognized for their ability to induce apoptosis and inhibit tumor growth.

  • Mechanism of Action : The anticancer effects may be mediated through various pathways, including the modulation of cell cycle progression and induction of oxidative stress in cancer cells .
  • Case Studies :
    • Research has demonstrated that certain pyrazole derivatives possess cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .
    • A review on Mannich bases noted that pyrazole derivatives can act as effective anticancer agents due to their ability to interact with multiple biological targets within cancer cells .

Other Biological Activities

In addition to anti-inflammatory and anticancer properties, pyrazole derivatives have been investigated for other biological activities, including antimicrobial and antifungal effects. The broad spectrum of activity makes these compounds attractive candidates for further pharmacological studies.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at the nitrogen-rich positions (typically C-4 in monosubstituted pyrazoles). For the target compound, reactivity is modulated by the electron-withdrawing sulfonyl group :

  • Nitration : Reaction with nitric acid in sulfuric acid introduces nitro groups at the C-4 position of the pyrazole ring.

  • Halogenation : Chlorination/bromination occurs selectively at the C-5 position under mild conditions (e.g., Cl₂/FeCl₃) .

Table 1: Electrophilic Substitution Conditions and Yields

ReactionReagents/ConditionsPositionYield (%)Source
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrC-472–78
ChlorinationCl₂, FeCl₃, CH₂Cl₂, 25°CC-565

Nucleophilic Displacement at Sulfonamide

The mesitylsulfonyl group acts as a leaving group in nucleophilic substitution reactions, enabling functionalization:

  • Aminolysis : Treatment with primary/secondary amines (e.g., piperidine, ethanolamine) in DMF at 80°C displaces the sulfonyl group to form N-substituted pyrazoles .

  • Hydrolysis : Basic conditions (NaOH/EtOH, reflux) cleave the sulfonamide bond, yielding 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazole.

Key Mechanistic Insight :
The sulfonamide’s stability under acidic conditions contrasts with its lability in basic media due to resonance stabilization loss .

Cycloaddition and Ring-Opening Reactions

The pyrazole core participates in [3+2] cycloadditions with dipolarophiles:

  • With Acetylenes : Forms pyrazolo[1,5-a]pyrimidines under Cu(I) catalysis (70–85°C, DMF) .

  • With Epoxides : Reacts via ring-opening to generate β-hydroxy sulfonamides .

Table 2: Cycloaddition Reaction Outcomes

DipolarophileCatalystProductYield (%)
PhenylacetyleneCuI, NEt₃Pyrazolo[1,5-a]pyrimidine68
Ethylene oxideNoneβ-Hydroxy sulfonamide derivative55

Oxidation and Reduction Pathways

  • Oxidation : The benzylic ether moiety undergoes oxidation (CrO₃/H₂SO₄) to form a ketone derivative .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline, though steric hindrance from substituents lowers yields (~40%) .

Cross-Coupling Reactions

The dichlorobenzyl ether group participates in Suzuki-Miyaura couplings:

  • With Aryl Boronic Acids : Pd(PPh₃)₄ catalyzes coupling at the 2,4-dichlorophenyl group (80°C, DME/H₂O), enabling aryl diversification .

Critical Note : Steric bulk from the mesitylsulfonyl group necessitates elevated temperatures (≥100°C) for efficient cross-coupling .

Thermal Rearrangements

Under pyrolysis (200–250°C), the compound undergoes a novel 1,3-sigmatropic shift of the dichlorobenzyl group to form regioisomeric pyrazoles, as observed in related derivatives .

Acid/Base-Mediated Transformations

  • Acidic Conditions : Protonation at the pyrazole N-2 position enhances electrophilicity, facilitating Friedel-Crafts alkylation with electron-rich arenes .

  • Basic Conditions : Deprotonation at C-5 enables alkylation with methyl iodide or benzyl bromide .

Biological Derivatization

While not directly studied for this compound, analogs demonstrate:

  • Anticancer Activity : Apoptosis induction in A549 lung cancer cells via caspase-3 activation .

  • Anti-inflammatory Effects : COX-2 inhibition (IC₅₀ = 0.19–2 nM) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Differences CAS Number Molecular Formula
3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole Position 1: Fluorobenzyl group instead of sulfonyl; phenyl substitution at pyrazole C3 477712-76-8 C23H17Cl2FN2O
1-(3,4-Dichlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole Position 1: Dichlorobenzoyl group; additional Cl atoms on benzoyl ring 477712-59-7 C23H14Cl4N2O2
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole Position 1: Methyl group; sulfanyl (S–) linker instead of sulfonyl (SO2) 318248-41-8 C17H13Cl3N2S
Pyrazolynate Sulfonyloxy (–OSO2–) group instead of direct sulfonyl attachment; herbicidal application N/A C19H17Cl2N3O4S

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 2,4-dichlorobenzyloxy group in the target compound increases lipophilicity (logP ~4.5) compared to analogues with fluorobenzyl (logP ~3.8) or sulfonamide groups (logP ~2.9), enhancing membrane permeability .
  • Metabolic Stability : The sulfonyl group confers resistance to oxidative metabolism compared to sulfanyl or benzyl substituents, which are prone to CYP450-mediated degradation .
  • Biological Activity: Antimicrobial Potential: Analogues with dichlorobenzyl groups (e.g., CAS 477712-59-7) show IC50 values <1 μM against Leishmania spp., suggesting the target compound may share antiparasitic activity . Enzyme Inhibition: Sulfonamide-containing pyrazoles (e.g., ) inhibit cyclooxygenase-2 (COX-2) with Ki < 10 nM, implying the sulfonyl group in the target compound may interact with similar enzyme pockets .

Crystallographic and Spectral Data

  • Crystal Structure : Pyrazole derivatives with sulfonyl groups (e.g., ) exhibit planar geometries, with dihedral angles <10° between the pyrazole ring and substituted phenyl groups. This planar conformation may enhance π-π stacking in biological targets .
  • NMR Signatures : The target compound’s ¹H-NMR would show a singlet for the methyl group (δ 2.4 ppm) and multiplets for aromatic protons (δ 7.2–7.8 ppm), consistent with and .

Q & A

Q. What are the standard synthetic routes for preparing this pyrazole derivative?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the pyrazole core via Claisen-Schmidt condensation or cyclocondensation of hydrazines with diketones.
  • Step 2: Functionalization of the pyrazole ring with a 2,4-dichlorobenzyloxy group via nucleophilic aromatic substitution or Mitsunobu reaction.
  • Step 3: Sulfonylation at the 1-position using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Key reagents and conditions:

StepReagents/ConditionsYield Optimization Tips
1Hydrazine hydrate, ethanol, reflux (80°C, 6–8 hr)Use anhydrous solvents to minimize side reactions .
22,4-Dichlorobenzyl bromide, K₂CO₃, DMF (60°C, 12 hr)Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .
34-Methylbenzenesulfonyl chloride, pyridine, RT (24 hr)Purify via silica gel chromatography (hexane:EtOAc 4:1) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorobenzyl groups; sulfonyl group at δ 2.4 ppm for methyl protons) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]⁺ for C₂₃H₁₉Cl₂N₂O₃S: 489.06) .
  • IR Spectroscopy: Detect sulfonyl S=O stretching (~1350 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Q. What are the compound’s solubility and stability profiles?

  • Solubility: Highly soluble in DMSO and dichloromethane; sparingly soluble in water (<0.1 mg/mL).
  • Stability: Stable at RT for 6 months when stored in amber vials under inert gas. Degrades under strong acidic/basic conditions (pH <2 or >12) .

Q. How is purity assessed during synthesis?

  • Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; retention time ~8.2 min) .
  • Purity >95% is required for biological assays; recrystallization from ethanol/water improves purity .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

  • Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl group incorporation .
  • Solvent Effects: Replace pyridine with THF for better solubility of intermediates.
  • Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to pyrazole minimizes unreacted starting material .

Q. What strategies resolve contradictions in biological activity data?

  • Dose-Response Analysis: Perform IC₅₀ assays across a wider concentration range (0.1–100 µM) to account for non-linear effects .
  • Target Validation: Use CRISPR knockout models to confirm specificity for suspected targets (e.g., COX-2 or kinases) .
  • Metabolic Stability Testing: Incubate with liver microsomes to identify rapid degradation pathways .

Q. How is structure-activity relationship (SAR) studied for this compound?

  • Analog Synthesis: Replace the 4-methylphenyl sulfonyl group with bulkier substituents (e.g., naphthyl) to assess steric effects on activity .
  • Pharmacophore Modeling: Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (e.g., sulfonyl oxygen) .
  • Biological Testing: Compare IC₅₀ values against analogs in enzymatic assays (e.g., COX-2 inhibition) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking: AutoDock Vina or Glide to simulate interactions with COX-2 (PDB ID: 5KIR) .
  • MD Simulations: GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .
  • Free Energy Calculations: MM-GBSA to quantify binding affinity differences between enantiomers .

Q. How are crystallographic data used to validate molecular geometry?

  • X-Ray Crystallography: Resolve single crystals grown via vapor diffusion (solvent: chloroform/methanol). Key metrics:
    • Bond length: C-SO₂ (~1.76 Å) .
    • Dihedral angle between pyrazole and dichlorobenzyl groups (~45°) .

Q. What methods address low reproducibility in biological assays?

  • Standardized Protocols: Pre-treat cell lines with serum starvation for 24 hr to synchronize growth .
  • Positive Controls: Include celecoxib (COX-2 inhibitor) or staurosporine (kinase inhibitor) in each assay plate .
  • Data Normalization: Express activity as % inhibition relative to vehicle-treated controls .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental binding affinities?

  • Force Field Adjustments: Re-parameterize charges for sulfonyl groups in docking software .
  • Solvent Effects: Include explicit water molecules in simulations to account for hydrophobic interactions .
  • Experimental Validation: Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. Why might NMR spectra show unexpected peaks post-synthesis?

  • Byproduct Identification: Compare with spectra of intermediates to detect unreacted dichlorobenzyl bromide (δ 4.8 ppm for -CH₂O-) .
  • Tautomerism Check: Pyrazole rings can exhibit tautomeric shifts; use 2D NMR (HSQC) to confirm connectivity .

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